molecular formula C20H23ClN2O3 B11194534 N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide

N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide

Cat. No.: B11194534
M. Wt: 374.9 g/mol
InChI Key: KSEYNCVHMSAGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]azepine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-3-chlorophenyl)-3-bromo-4-methyl-2-oxo-2,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide
  • 2-Chloro-N-((2-chlorophenyl)carbamoyl)pyridine

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethoxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxamide

InChI

InChI=1S/C20H23ClN2O3/c1-2-26-17-12-18(24)23-11-7-3-4-10-16(23)19(17)20(25)22-13-14-8-5-6-9-15(14)21/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,22,25)

InChI Key

KSEYNCVHMSAGGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N2CCCCCC2=C1C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.